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Compound of Interest |

N-Methyl-1-(3-
Compound Name:

nitrophenyl)ethanamine

CAS No.: 118949-34-1
Cat. No.: B2945441
Introduction

N-Methyl-1-(3-nitrophenyl)ethanamine is a substituted phenethylamine derivative of
significant interest in medicinal chemistry and drug development due to its structural relation to
a class of compounds with diverse pharmacological activities.[1] As with any compound
intended for advanced research or pharmaceutical applications, unambiguous structural
confirmation and purity assessment are paramount. This technical guide provides an in-depth
analysis of the expected spectroscopic signature of N-Methyl-1-(3-nitrophenyl)ethanamine,
leveraging data from structurally similar compounds to predict its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete experimental
dataset for this specific molecule is not readily available in published literature, this guide
constructs a scientifically rigorous and predictive profile to aid researchers in its identification
and characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. The predicted *H and 13C NMR spectra of N-Methyl-1-(3-
nitrophenyl)ethanamine are based on the analysis of its structural analogues, including N-
methyl-1-phenylethanamine and various 3-substituted nitroaromatics.[2][3]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a sample of N-Methyl-1-(3-
nitrophenyl)ethanamine would be as follows:

Data Processing

Apply Fourier Phase correction / Integrate and
transform / and baseline correction pick peaks

Sample Preparation
Data Acquisition
Add TMS as Transfer to Acquire spectra on a Record 'H, ¥C,
internal standard NMR tube 400 MHz+ spectrometer COSY, HSQC spectra

0.5-0.7 mL of
deuterated solvent
(e.g., CDCI3)

Dissolve 5-10 mg in
of sample

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.

'H NMR Spectroscopy: Predicted Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the
benzylic methine proton, the N-methyl protons, and the methyl protons of the ethyl group. The
electron-withdrawing nature of the nitro group at the meta position will significantly influence
the chemical shifts of the aromatic protons.

Table 1: Predicted 'H NMR Data for N-Methyl-1-(3-nitrophenyl)ethanamine
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3C NMR Spectroscopy: Predicted Spectrum

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The
carbon bearing the nitro group (C-3') and the other aromatic carbons will be significantly
affected by the substituent effects.

Table 2: Predicted 13C NMR Data for N-Methyl-1-(3-nitrophenyl)ethanamine

Predicted Chemical Shift

Carbon Rationale
(5, ppm)

Quaternary carbon, attached
C-1 ~146.0 ] ) )

to the ethylamine side chain.

Quaternary carbon, deshielded
C-3 ~148.5 due to attachment to the nitro

group.

Aromatic CH, ortho to the nitro
C-2 ~121.0

group.

Aromatic CH, para to the nitro
C-4' ~123.0

group.
C-5' ~129.5 Aromatic CH.

Aromatic CH, ortho to the
C-6' ~133.0 ) )

ethylamine substituent.

Benzylic carbon, attached to
CH-NH ~58.0 ]

nitrogen.

Methyl carbon attached to
N-CHs ~34.0 )

nitrogen.

Methyl carbon of the ethyl
CH-CHs ~23.0

group.

Il. Infrared (IR) Spectroscopy
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IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. The IR spectrum of N-Methyl-1-(3-nitrophenyl)ethanamine will be characterized by
absorptions corresponding to the nitro group, the N-H bond of the secondary amine, C-H

bonds, and aromatic C=C bonds.

Experimental Protocol: IR Data Acquisition

Caption: General workflow for acquiring an IR spectrum.

Predicted IR Absorption Bands

The presence of the nitroaromatic and secondary amine functionalities will give rise to highly

characteristic peaks.[4][5]

Table 3: Predicted Major IR Absorption Bands for N-Methyl-1-(3-nitrophenyl)ethanamine

Wavenumber ) . ]
Intensity Assignment Functional Group
(cm™)
~3300-3350 Weak to Medium N-H stretch Secondary Amine
~3000-3100 Medium Aromatic C-H stretch Aromatic Ring
) ) ) Ethyl and Methyl
~2850-2970 Medium Aliphatic C-H stretch
Groups
~1580-1610 Medium C=C stretch Aromatic Ring
Asymmetric NO2 )
~1520-1540 Strong Nitro Group
stretch
Symmetric NO2 _
~1340-1360 Strong Nitro Group
stretch
~1100-1250 Medium C-N stretch Amine
C-H out-of-plane ]
~690-900 Strong Substituted Benzene

bending

lll. Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for confirming its identity. Electron lonization (EI) is a common
technique that leads to predictable fragmentation pathways.

Experimental Protocol: MS Data Acquisition

Data Output

Generate mass / Plot of m/z vs.
spectrum relative intensity

Sample Introduction

Inject dilute solution Into GC-MS or via
(e.g., in Methanol) direct infusion

Tonization & Analysis

Electron lonization Mass Analyzer
(70 ev) (e.g., Quadrupole)

Click to download full resolution via product page

Caption: A typical workflow for obtaining an electron ionization mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of N-Methyl-1-(3-nitrophenyl)ethanamine is 180.21 g/mol . The
molecular ion peak (M*) is expected at m/z = 180. The fragmentation pattern will likely be
dominated by cleavage alpha to the nitrogen atom, a characteristic pathway for
phenylethylamines.[6]

Table 4: Predicted Key Fragments in the Mass Spectrum of N-Methyl-1-(3-
nitrophenyl)ethanamine
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miz Predicted Fragment lon Fragmentation Pathway
180 [CoH12N202]* Molecular lon (M*)
Loss of a methyl radical (*CH3s)
165 [CsHaN202]* )
from the molecular ion.
121 [CsHoN]* Loss of the nitro group (*NO2)
Alpha-cleavage, forming the
[CH(CH3)=NHCHs]* ion. This
58 [CsHsN]* ]
is expected to be the base
peak.
Conclusion

This technical guide presents a detailed, predictive spectroscopic profile of N-Methyl-1-(3-
nitrophenyl)ethanamine based on established principles of NMR, IR, and MS, and supported
by experimental data from closely related structural analogues. The provided tables of
predicted chemical shifts, absorption frequencies, and mass fragments, along with the
standardized experimental workflows, offer a comprehensive reference for researchers working
on the synthesis, purification, and analysis of this compound. This predictive framework serves
as a robust tool for the structural verification and quality control essential in the fields of
chemical synthesis and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Characterization of N-Methyl-1-(3-
nitrophenyl)ethanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2945441/docs#spectroscopic-characterization-of-n-
methyl-1-3-nitrophenyl-ethanamine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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